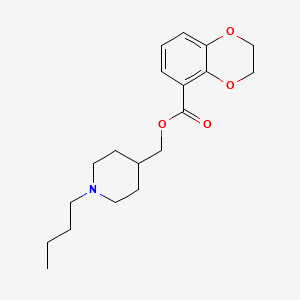![molecular formula C22H18N2O B1680108 7-[Phenyl(phenylamino)methyl]quinolin-8-ol CAS No. 5335-95-5](/img/structure/B1680108.png)
7-[Phenyl(phenylamino)methyl]quinolin-8-ol
Vue d'ensemble
Description
7-[Phenyl(phenylamino)methyl]quinolin-8-ol is a chemical compound with the linear formula C22H17N3O3 . It is also known by its CAS number 5335-95-5 .
Synthesis Analysis
The synthesis of 7-[Phenyl(phenylamino)methyl]quinolin-8-ol and similar compounds has been studied. For instance, a Zn transition metallic complex on functionalized mesopore silica MCM-41 has been used as an effective, recoverable, and thermally stable heterogeneous nanocatalyst in the formation of the C-C bond . The synthesis was performed by the three-component reaction of Betti from aromatic aldehydes, type II amines, and 8-hydroxyquinoline and 1-naphthol in the presence of the MCM-41-tryptophan-Zn nanocatalyst under reflux conditions .Molecular Structure Analysis
The molecular structure of 7-[Phenyl(phenylamino)methyl]quinolin-8-ol is represented by the linear formula C22H17N3O3 . The molecular weight of the compound is 371.399 .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-[Phenyl(phenylamino)methyl]quinolin-8-ol include a molecular weight of 340.42 . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Anticancer and Antimicrobial Properties
A study on benzo[d]thiazolyl substituted-2-quinolone hybrids, closely related to 7-[Phenyl(phenylamino)methyl]quinolin-8-ol, revealed significant anticancer activity. These compounds, particularly one labeled as 8f, showed pronounced cytotoxicity against MCF-7 and WRL68 cancer cells. Additionally, certain compounds exhibited notable in vitro antibacterial activity, especially against Gram-negative bacteria like E. coli (Bolakatti et al., 2020).
Photochemical Properties for Bistable Switches
Research on 7-hydroxyquinoline based Schiff bases, structurally similar to 7-[Phenyl(phenylamino)methyl]quinolin-8-ol, indicates their potential as bistable switches. These compounds exhibit tautomeric forms and, upon irradiation, demonstrate a rotation around a specific bond, indicative of suitability for bistable switching applications (Georgiev et al., 2021).
Synthesis and Antibacterial Screening of Transition Metal Complexes
A novel ligand, similar to 7-[Phenyl(phenylamino)methyl]quinolin-8-ol, was synthesized and used to form metal-ligand complexes with transition metals like Co, Mn, Cu, Ni, and Zn. These complexes demonstrated good antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria (Tihile & Chaudhari, 2020).
Spectral Characterization and Antimicrobial Studies
Cu(II), Ni(II), and Co(II) azo chelates of a derivative similar to 7-[Phenyl(phenylamino)methyl]quinolin-8-ol were synthesized and characterized. These metal complexes were evaluated for their antimicrobial efficacy, showcasing their potential in this field (Alothman et al., 2020).
Inhibitory Activity in Cancer Cell Lines
A compound structurally akin to 7-[Phenyl(phenylamino)methyl]quinolin-8-ol, labeled NSC 66811, was identified as an inhibitor of the MDM2-p53 interaction in cancer cells. This interaction is crucial in many cancer types, indicating the compound's potential as a cancer therapeutic agent (Lu et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
7-[anilino(phenyl)methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c25-22-19(14-13-17-10-7-15-23-21(17)22)20(16-8-3-1-4-9-16)24-18-11-5-2-6-12-18/h1-15,20,24-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNAVATYWOEDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277167 | |
| Record name | 7-[phenyl(phenylamino)methyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[Phenyl(phenylamino)methyl]quinolin-8-ol | |
CAS RN |
5335-95-5 | |
| Record name | NSC1008 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-[phenyl(phenylamino)methyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



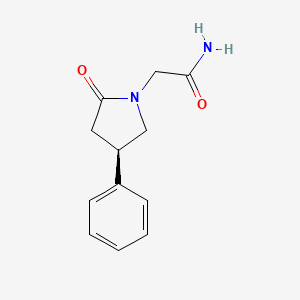
![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B1680026.png)
![2-[[2-[[2-[[3-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid](/img/structure/B1680027.png)
![(2R,4S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]-[(2S)-2-[(3-amino-2-oxo-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-5-methyl-3-oxo-2-propan-2-ylhexanoic acid](/img/structure/B1680028.png)
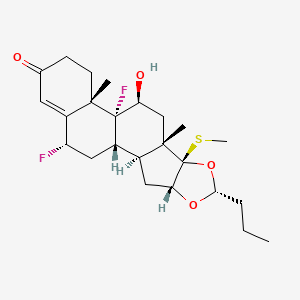
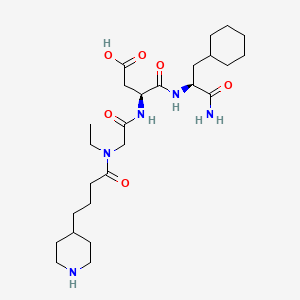
![(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid](/img/structure/B1680034.png)
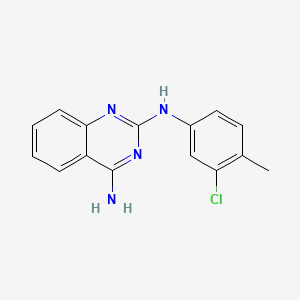
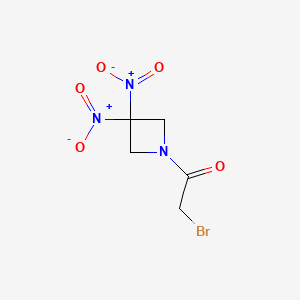
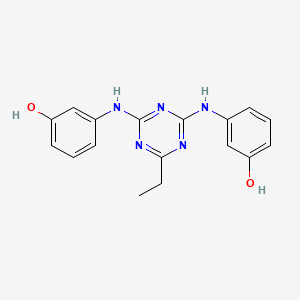
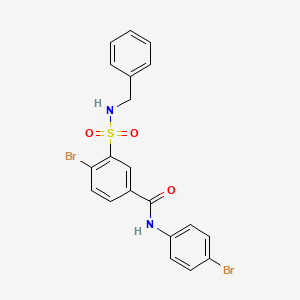
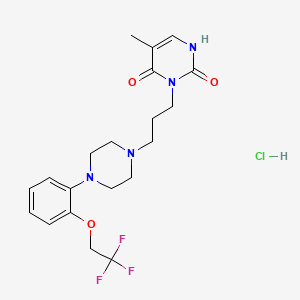
![N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680046.png)
